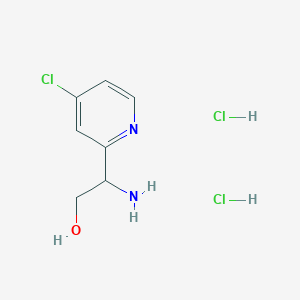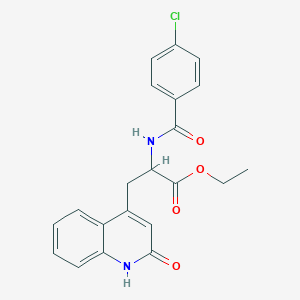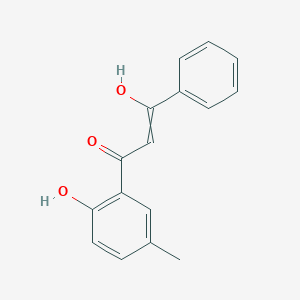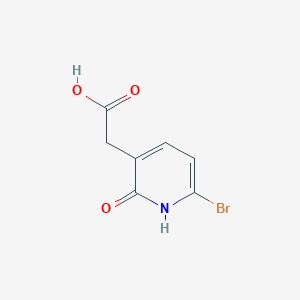
Ethyl 3-formyl-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-formyl-4-nitrobenzoate is an organic compound with the molecular formula C10H9NO5 It is a derivative of benzoic acid, featuring both a formyl group and a nitro group on the benzene ring, along with an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-formyl-4-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by formylation to add the formyl group at the meta position relative to the nitro group. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods optimize reaction times and sequences, enhancing productivity and selectivity. For example, the use of ultradispersed natural zeolite catalysts under microwave or ultrasound irradiation has been shown to improve yields significantly .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-formyl-4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Pd/C, hydrogen gas, ethanol as solvent.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Reduction: Ethyl 3-formyl-4-aminobenzoate.
Oxidation: Ethyl 3-carboxy-4-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-formyl-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Ethyl 3-formyl-4-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-nitrobenzoate: Lacks the formyl group, making it less versatile in certain synthetic applications.
Ethyl 3-formylbenzoate: Lacks the nitro group, which limits its reactivity in nucleophilic aromatic substitution reactions.
Ethyl 3-nitrobenzoate: Lacks the formyl group, reducing its potential for further functionalization.
Uniqueness
Ethyl 3-formyl-4-nitrobenzoate is unique due to the presence of both the formyl and nitro groups, which provide a combination of reactivity and functionalization options not available in the similar compounds listed above. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Propiedades
Fórmula molecular |
C10H9NO5 |
|---|---|
Peso molecular |
223.18 g/mol |
Nombre IUPAC |
ethyl 3-formyl-4-nitrobenzoate |
InChI |
InChI=1S/C10H9NO5/c1-2-16-10(13)7-3-4-9(11(14)15)8(5-7)6-12/h3-6H,2H2,1H3 |
Clave InChI |
QGJNZARLLQNXMC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea](/img/structure/B15157116.png)






![7-Hydrazinyl-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15157160.png)
![2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B15157166.png)



![5-Acetamido-2-{[5-acetamido-4-hydroxy-6-(4-nitrophenoxy)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]methoxy}-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B15157197.png)
![Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl-](/img/structure/B15157205.png)
